
N,N'-(2-Formylthiene-3,4-diyl)diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(2-Formylthiene-3,4-diyl)diacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiene ring substituted with formyl and diacetamide groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formylthiene-3,4-diyl)diacetamide typically involves the reaction of thiene derivatives with formylating agents and acetic anhydride. The process often requires specific catalysts and controlled conditions to ensure high yield and purity. For instance, the reaction might be carried out in the presence of a base such as pyridine, under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for N,N’-(2-Formylthiene-3,4-diyl)diacetamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(2-Formylthiene-3,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiene ring can participate in electrophilic substitution reactions, where the formyl or acetamide groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Wissenschaftliche Forschungsanwendungen
N,N’-(2-Formylthiene-3,4-diyl)diacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)diacetamide involves its interaction with various molecular targets. The formyl and acetamide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiene ring can also participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(2-Formylphenyl)diacetamide
- N,N’-(2-Formylpyridine)diacetamide
- N,N’-(2-Formylbenzene)diacetamide
Uniqueness
N,N’-(2-Formylthiene-3,4-diyl)diacetamide is unique due to the presence of the thiene ring, which imparts distinct electronic and steric properties compared to its phenyl and pyridine analogs.
Eigenschaften
CAS-Nummer |
90070-01-2 |
|---|---|
Molekularformel |
C9H10N2O3S |
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
N-(4-acetamido-5-formylthiophen-3-yl)acetamide |
InChI |
InChI=1S/C9H10N2O3S/c1-5(13)10-7-4-15-8(3-12)9(7)11-6(2)14/h3-4H,1-2H3,(H,10,13)(H,11,14) |
InChI-Schlüssel |
ZNKHEBNCEJRFAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CSC(=C1NC(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


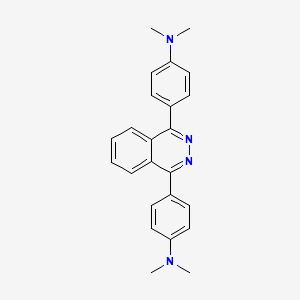
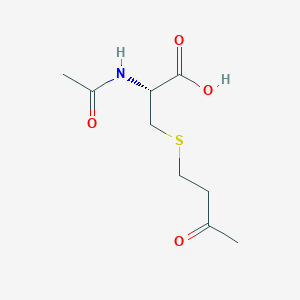
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
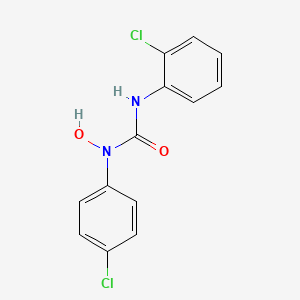
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
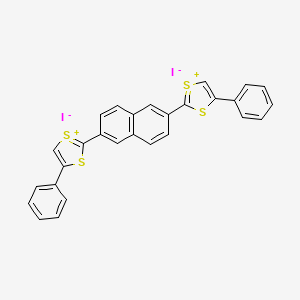
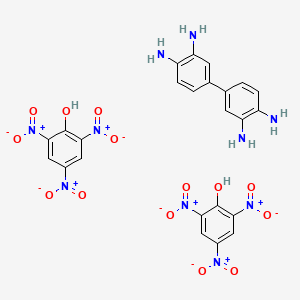
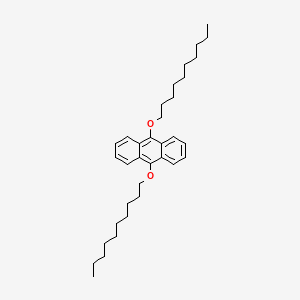

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
